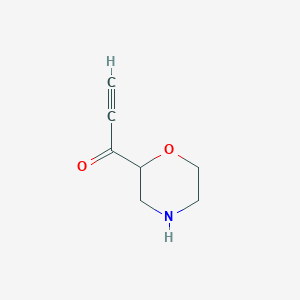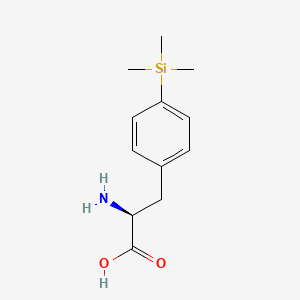
4-(trimethylsilyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilyl)-L-phenylalanine is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenylalanine amino acid. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenylalanine with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the desired compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of 4-(trimethylsilyl)-L-phenylalanine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other silylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various silylated derivatives.
Scientific Research Applications
4-(Trimethylsilyl)-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound can be used in the study of protein structure and function, as well as in the development of novel biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trimethylsilyl)-L-phenylalanine involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group can protect sensitive functional groups during chemical reactions . Additionally, the compound can interact with enzymes and receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
4-Trimethylsilyl Diphenyl Acetylene: Used in polymer synthesis and luminescent property adjustment.
Trimethylsilyl Chloride: Commonly used in organic synthesis for silylation reactions.
Trimethylsilyl Isothiocyanate: Reacts with various compounds to form thiocyanate or isothiocyanate structures.
Uniqueness: 4-(Trimethylsilyl)-L-phenylalanine is unique due to its combination of the trimethylsilyl group with the phenylalanine amino acid, providing a versatile compound for various applications in chemistry, biology, and medicine. Its ability to protect functional groups and enhance the stability of biomolecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H19NO2Si |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-trimethylsilylphenyl)propanoic acid |
InChI |
InChI=1S/C12H19NO2Si/c1-16(2,3)10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,8,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
YJYWOZDNAZTLQC-NSHDSACASA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


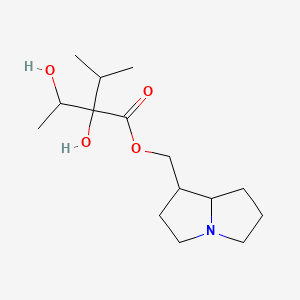
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750130.png)

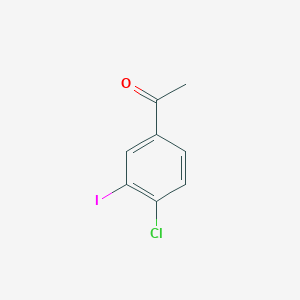
![[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11750159.png)
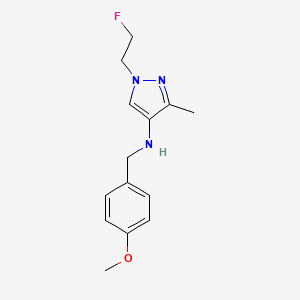
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750180.png)
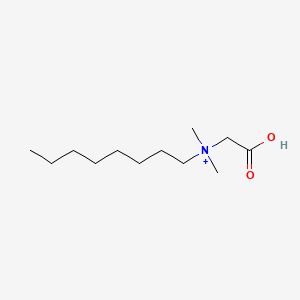
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750190.png)
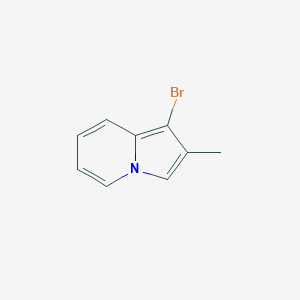
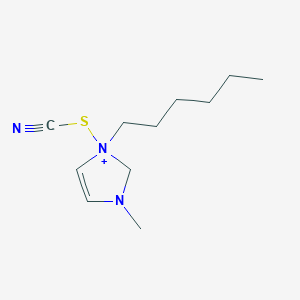
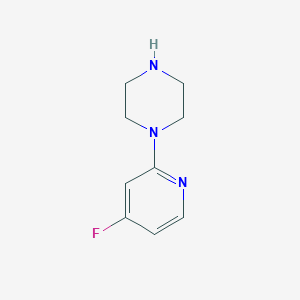
![(4S)-4-[(1Z)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-one](/img/structure/B11750212.png)
